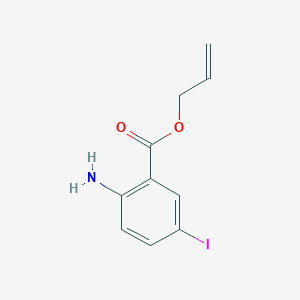

Allyl 2-amino-5-iodobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1131605-37-2 |

|---|---|

Molekularformel |

C10H10INO2 |

Molekulargewicht |

303.10 g/mol |

IUPAC-Name |

prop-2-enyl 2-amino-5-iodobenzoate |

InChI |

InChI=1S/C10H10INO2/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5,12H2 |

InChI-Schlüssel |

RUVDIISBTFYBLA-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1=C(C=CC(=C1)I)N |

Kanonische SMILES |

C=CCOC(=O)C1=C(C=CC(=C1)I)N |

Herkunft des Produkts |

United States |

A Technical Guide to Allyl 2-amino-5-iodobenzoate: Synthesis, Properties, and Applications

Abstract

Allyl 2-amino-5-iodobenzoate is a halogenated anthranilate ester of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring an aromatic amine, an allyl ester, and an aryl iodide, makes it a versatile building block for the synthesis of complex heterocyclic scaffolds and a valuable intermediate in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and known applications, with a focus on its utility for researchers in drug discovery and materials science.

Chemical Identity and Structure

Allyl 2-amino-5-iodobenzoate belongs to the family of anthranilic acid esters. The presence of iodine at the 5-position and the allyl group on the ester functionality are key to its reactivity.

-

IUPAC Name: prop-2-en-1-yl 2-amino-5-iodobenzoate

-

CAS Number: 1131605-37-2[1]

-

Molecular Formula: C₁₀H₁₀INO₂

-

Molecular Weight: 303.09 g/mol

The structure combines an electron-rich aminobenzoate ring with two key reactive handles: the aryl iodide, which is amenable to cross-coupling reactions, and the allyl group, which can be deprotected under specific conditions or participate in various additions and rearrangements.

Caption: Chemical structure of Allyl 2-amino-5-iodobenzoate.

Physicochemical and Spectroscopic Properties

The physical properties and spectral data are crucial for the identification, purification, and characterization of Allyl 2-amino-5-iodobenzoate. While comprehensive experimental data for this specific molecule is not widely published, properties can be inferred from its starting materials and related analogues like methyl 2-amino-5-iodobenzoate.

| Property | Value | Source |

| Appearance | Expected to be a crystalline solid, from cream to pinkish or brown. | Inferred from[2][3] |

| Melting Point | Not specified; the precursor 2-amino-5-iodobenzoic acid melts at ~219-221 °C.[4] The methyl ester analogue melts at 80-89 °C.[2] | [2][4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. The precursor acid is soluble in polar solvents.[5] | [5] |

| Purity | Commercially available up to ≥98%. | Inferred from[2] |

Spectroscopic Profile (Predicted)

Detailed spectral analyses are essential for confirming the structure post-synthesis. Below are the expected characteristic signals based on the functional groups present.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the iodine will likely be the most downfield.

-

Amine Protons (-NH₂): A broad singlet, typically in the δ 4.0-5.5 ppm range, which is exchangeable with D₂O.

-

Allyl Protons (-OCH₂CH=CH₂):

-

A doublet for the -OCH₂- protons (~δ 4.6-4.8 ppm).

-

A multiplet for the internal vinyl proton (-CH=) (~δ 5.9-6.1 ppm).

-

Two distinct signals (doublet of doublets) for the terminal vinyl protons (=CH₂) (~δ 5.2-5.4 ppm).[6]

-

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): Signal around δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals in the δ 90-150 ppm range. The carbon bearing the iodine atom (C-I) will be significantly upfield (~δ 90 ppm), while the carbon attached to the amine group (C-N) will be downfield (~δ 148 ppm).

-

Allyl Carbons: Signals for the -OCH₂ (~δ 65 ppm), -CH= (~δ 132 ppm), and =CH₂ (~δ 118 ppm) carbons are expected.[7]

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretching: Two distinct sharp peaks around 3350-3450 cm⁻¹ for the primary amine.

-

C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the ester carbonyl.

-

C=C Stretching: A peak around 1645 cm⁻¹ for the allyl double bond.

-

C-O Stretching: Bands in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z = 303. A characteristic isotopic pattern for iodine will be present. Common fragmentation patterns would include the loss of the allyl group and cleavage of the ester bond.

-

Synthesis and Purification

The most direct and common method for synthesizing allyl 2-amino-5-iodobenzoate is through the esterification of its parent carboxylic acid, 2-amino-5-iodobenzoic acid. Esterification of anthranilic acids can be challenging due to the deactivating effect of the ortho-amino group, often requiring an acid catalyst.[8]

Synthesis of Precursor: 2-Amino-5-iodobenzoic Acid

The precursor is synthesized by the direct iodination of 2-aminobenzoic acid (anthranilic acid). Modern methods utilize an oxidizing agent like hydrogen peroxide to drive the reaction to completion and improve yield, avoiding the need for iodine recovery.[9][10][11]

Caption: General workflow for the two-step synthesis of the title compound.

Recommended Protocol: Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures for anthranilic acids.[12]

Materials:

-

2-Amino-5-iodobenzoic acid (1.0 eq)

-

Allyl alcohol (10-20 eq, serves as solvent and reactant)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-iodobenzoic acid (1.0 eq) and allyl alcohol (10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension while stirring.

-

Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the allyl alcohol. An excess of alcohol is used to push the equilibrium towards the product side, according to Le Châtelier's principle.

-

-

Heating: Heat the reaction mixture to reflux (the boiling point of allyl alcohol is ~97 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

-

Rationale: The basic NaHCO₃ solution neutralizes the sulfuric acid catalyst and any remaining unreacted carboxylic acid, converting it to its water-soluble sodium salt.

-

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure allyl 2-amino-5-iodobenzoate.

Chemical Reactivity and Applications

The utility of allyl 2-amino-5-iodobenzoate stems from its three distinct functional domains, which can be manipulated selectively.

Caption: Key reactive sites and corresponding transformations.

As a Synthetic Intermediate

-

Cross-Coupling Reactions: The aryl iodide is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents at the 5-position, building molecular complexity. Its methyl ester analogue is explicitly noted for its utility in coupling reactions for medicinal chemistry.[2]

-

Pharmaceutical Scaffolds: Substituted anthranilates are core structures in numerous biologically active molecules and natural products.[13] The iodo-substituted variant serves as a key intermediate for synthesizing complex pharmaceutical agents, including those targeting cancer and inflammatory diseases.[2]

-

Allyl Group Manipulation: The allyl group serves as a protecting group for the carboxylic acid. It can be selectively removed under mild conditions using palladium catalysts, which is orthogonal to many other protecting groups used in peptide and complex molecule synthesis.[14] This allows for late-stage modification of the carboxylic acid functionality.

Potential in Drug Discovery

While direct biological activity data for this specific compound is scarce, its structural motifs are present in molecules of therapeutic interest.

-

Allyl Moiety in Anticancer Agents: Many natural and synthetic compounds containing the allyl group exhibit significant anticancer activity through various mechanisms, including cell cycle arrest and inhibition of tumor proliferation.[15][16]

-

Aminobenzoate Core: The 2-aminobenzoate (anthranilate) scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents. For example, the related 2-aminobenzothiazole core is extensively used in the design of kinase inhibitors for cancer therapy.[17]

Safety, Handling, and Storage

Safety data for allyl 2-amino-5-iodobenzoate is not explicitly available. However, precautions should be based on the known hazards of its precursor, 2-amino-5-iodobenzoic acid, and related allyl compounds.

-

Hazard Classification (Inferred from Precursor):

-

Handling:

-

Storage:

Conclusion

Allyl 2-amino-5-iodobenzoate is a highly functionalized and valuable building block for organic synthesis. Its strategic combination of an aryl iodide for cross-coupling, a cleavable allyl ester, and a modifiable aromatic amine provides chemists with a versatile platform for constructing complex molecules. Its primary application lies in its role as an intermediate in the synthesis of novel heterocyclic compounds for the pharmaceutical and materials science industries. Further research into its direct biological activities may reveal additional therapeutic potential.

References

-

Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. (2015). Royal Society of Chemistry. Available at: [Link]

-

A high yielding synthesis of anthranilate esters from sterically hindered alcohols. (2001). Tetrahedron Letters. Available at: [Link]

-

Methyl Anthranilate Procedure. Academia.edu. Available at: [Link]

-

An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. ACS Publications. Available at: [Link]

-

The biosynthesis of methyl anthranilate from anthranilic acid can... ResearchGate. Available at: [Link]

- Method For Producing 2-Amino-5-Iodobenzoic Acid. Google Patents.

-

Allyl benzoate. PubChem - NIH. Available at: [Link]

- Method for producing 2-amino-5-iodobenzoic acid. Google Patents.

-

Supplementary information Kinetics and mechanism of amino acid derived 2-thiohydanoin formation reactions. ac.rs. Available at: [Link]

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC - NIH. Available at: [Link]

-

N-ALLYL-2-(ALLYLAMINO)-5-NITROBENZAMIDE — Chemical Substance Information. NextSDS. Available at: [Link]

-

Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate. Available at: [Link]

- The preparation method of 2-amino-5-iodobenzoic acid. Google Patents.

-

83BD34Bsu3. PubChem - NIH. Available at: [Link]

-

Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. Available at: [Link]

-

Allyl – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Allyl group. Wikipedia. Available at: [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed - NIH. Available at: [Link]

-

3-Amino-5-iodobenzoic acid. PubChem - NIH. Available at: [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

5-Iodo-2-aminoindan. SWGDRUG.org. Available at: [Link]

Sources

- 1. Allyl 2-amino-5-iodobenzoate/CAS:1131605-37-2-HXCHEM [hxchem.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-5-iodobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. CAS 5326-47-6: 2-Amino-5-iodobenzoic acid | CymitQuimica [cymitquimica.com]

- 6. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]

- 10. EP1777215B1 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 11. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 12. Methyl Anthranilate Procedure [academia.edu]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

Structural Elucidation and NMR Characterization of Allyl 2-amino-5-iodobenzoate: A Technical Guide

Executive Summary

Allyl 2-amino-5-iodobenzoate (CAS 1131605-37-2) [1] is a highly versatile bifunctional building block utilized in advanced organic synthesis and drug discovery. Featuring an orthogonal allyl ester protecting group and a highly reactive carbon-iodine (C–I) bond, it serves as a prime substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and heterocycle synthesis. Accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is critical before downstream functionalization. This whitepaper provides a comprehensive analysis of its 1 H and 13 C NMR chemical shifts, detailing the quantum mechanical causality behind the observed resonances—particularly the profound relativistic effects induced by the heavy iodine atom.

Mechanistic Causality of Chemical Shifts

1 H NMR: Anisotropic Deshielding and Resonance Effects

The aromatic core of allyl 2-amino-5-iodobenzoate is a highly push-pull electronic system. The electron-donating amino group (–NH 2 ) at C2 exerts a strong positive mesomeric (+M) effect, which significantly shields the ortho proton (H3). Conversely, the allyl ester at C1 exerts a negative mesomeric (–M) effect, strongly deshielding the adjacent H6 proton. The iodine atom at C5 further modulates this local environment through inductive electron withdrawal. Consequently, H6 appears significantly downfield (~8.00 ppm) as a fine doublet, while H3 appears upfield (~6.64 ppm) [2].

13 C NMR: The Spin-Orbit Heavy-Atom Effect

The most striking diagnostic feature in the 13 C NMR spectrum is the resonance of the ipso carbon (C5) attached to the iodine atom. Standard electronegativity rules fail in this specific node; instead, the system is governed by relativistic physics. The Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect dictates that the massive electron cloud of iodine induces a strong secondary magnetic field, resulting in a massive shielding effect on the directly attached carbon nucleus [3]. As a result, C5 resonates atypically upfield at approximately 84.5 ppm, serving as an unambiguous marker for the integrity of the C–I bond.

Logical relationship of substituent electronic effects on the aromatic core.

Quantitative NMR Data Summaries

The following tables summarize the expected high-resolution NMR data based on established substituent increments and empirical data from highly homologous methyl/ethyl anthranilate derivatives [2].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Notes |

| H6 | 8.00 | Doublet (d) | 2.1 | 1H | Deshielded by ortho ester; meta-coupled to H4 |

| H4 | 7.46 | Doublet of doublets (dd) | 9.0, 2.1 | 1H | Ortho-coupled to H3, meta-coupled to H6 |

| –NH 2 | 6.80 | Broad singlet (br s) | - | 2H | Exchangeable; visible due to DMSO- d6 H-bonding |

| H3 | 6.64 | Doublet (d) | 9.0 | 1H | Shielded by ortho amino group |

| Allyl –CH= | 6.02 | Doublet of doublet of triplets (ddt) | 17.2, 10.5, 5.5 | 1H | Internal olefinic proton |

| Allyl =CH 2 | 5.40 | Doublet of quartets (dq) | 17.2, 1.5 | 1H | Terminal olefinic proton (trans to CH=) |

| Allyl =CH 2 | 5.26 | Doublet of quartets (dq) | 10.5, 1.5 | 1H | Terminal olefinic proton (cis to CH=) |

| Allyl –O–CH 2 | 4.78 | Doublet of triplets (dt) | 5.5, 1.5 | 2H | Deshielded by adjacent ester oxygen |

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )

| Carbon Node | Chemical Shift ( δ , ppm) | Type | Electronic / Magnetic Causality |

| C=O | 166.5 | Quaternary | Ester carbonyl carbon |

| C2 | 150.5 | Quaternary | Ipso to –NH 2 ; highly deshielded by electronegativity |

| C4 | 142.5 | Tertiary (CH) | Para to ester, meta to amino |

| C6 | 139.5 | Tertiary (CH) | Ortho to ester, ortho to iodine |

| Allyl C2' | 132.5 | Tertiary (CH) | Internal olefinic carbon |

| C3 | 118.5 | Tertiary (CH) | Ortho to amino group (+M shielding) |

| Allyl C3' | 118.0 | Secondary (CH 2 ) | Terminal olefinic carbon |

| C1 | 112.5 | Quaternary | Ipso to ester group |

| C5 | 84.5 | Quaternary | Ipso to Iodine; Massive SO-HALA shielding effect |

| Allyl C1' | 65.0 | Secondary (CH 2 ) | Aliphatic carbon bound to ester oxygen |

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity data, the acquisition protocol must account for the unique relaxation dynamics of halogenated quaternary carbons and the exchangeable nature of the aniline protons.

Step-by-step NMR acquisition workflow optimized for halogenated aromatics.

Step-by-Step Methodology:

-

Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide- d6 (DMSO- d6 ).

-

Causality: DMSO- d6 is selected over CDCl 3 because its strong hydrogen-bonding capability prevents rapid intermolecular proton exchange of the –NH 2 group. This allows the primary amine protons to be observed clearly as an integrable broad singlet rather than being lost in the baseline noise.

-

-

Probe Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe for both 1 H and 13 C frequencies to optimize the Q-factor, ensuring maximum signal-to-noise ratio (SNR).

-

Locking and Shimming: Lock onto the deuterium signal of DMSO- d6 . Perform gradient shimming (Z0-Z5) to achieve a highly homogeneous magnetic field. This is critical for resolving the fine long-range J -couplings (e.g., the 2.1 Hz meta-coupling between H4 and H6).

-

1 H NMR Acquisition: Execute a standard 1D proton sequence (e.g., zg30 on Bruker systems). Set the number of scans (ns) to 16 and the relaxation delay (d1) to 1.0 second.

-

13 C NMR Acquisition (Relaxation Causality): Execute a proton-decoupled 13 C sequence (e.g., zgpg30).

-

Causality: The relaxation delay (d1) MUST be extended to 2.0–3.0 seconds. Quaternary carbons (C1, C2, C=O) and specifically the iodine-bound C5 lack attached protons, depriving them of efficient dipole-dipole relaxation pathways. A standard 1-second delay will result in incomplete longitudinal ( T1 ) relaxation, causing the critical C5 diagnostic peak (~84.5 ppm) to vanish into the baseline. Set ns to 512 or 1024 to ensure adequate SNR for these quaternary nodes.

-

-

Internal Validation: Post-Fourier transform, phase, and baseline correction, validate the spectrum by integrating the allyl –O–CH 2 – doublet (~4.78 ppm, 2H) against the aromatic H6 doublet (~8.00 ppm, 1H). A precise 2:1 ratio confirms the structural integrity of the ester linkage and acts as a self-validating check against transesterification or degradation.

References

- Multi-functional small molecules as anti-proliferative agents (WO2008033747A2). Google Patents.

-

Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews (ACS Publications). Available at:[Link]

Technical Guide: Accurate Mass and Molecular Weight Determination of Allyl 2-Amino-5-iodobenzoate

Abstract

In the landscape of pharmaceutical research and drug development, the unambiguous identification of chemical entities is paramount. This guide provides a detailed examination of two fundamental molecular properties—molecular weight and exact mass—as they pertain to the synthetic intermediate, allyl 2-amino-5-iodobenzoate. We will delineate the theoretical distinctions between these values and present a comprehensive, field-proven protocol for their experimental determination using High-Resolution Mass Spectrometry (HRMS). This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of and practical methodology for precise molecular characterization.

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

While often used interchangeably in general chemical discourse, Molecular Weight (MW) and Exact Mass are distinct concepts with critical implications for analytical chemistry.[1][2] Understanding this difference is fundamental to the correct identification and characterization of novel compounds.

-

Molecular Weight (or Relative Molecular Mass) : This value represents the weighted average mass of a molecule, calculated using the atomic weights of its constituent elements.[3][4] Atomic weights themselves are averages based on the natural isotopic abundance of each element on Earth.[1][2] Consequently, molecular weight is an averaged value, indispensable for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity).

-

Exact Mass (or Monoisotopic Mass) : In contrast, exact mass is the calculated mass of a molecule containing only the most abundant, stable isotope of each element.[5][6][7] This is not an average but a precise, theoretical value for a single molecular species. High-resolution mass spectrometers are capable of measuring this value with exceptional precision, enabling the determination of a molecule's elemental formula.[8][9]

For allyl 2-amino-5-iodobenzoate, these two values are calculated differently and serve distinct analytical purposes, as summarized below.

Fundamental Properties of Allyl 2-Amino-5-iodobenzoate

A clear understanding of the target analyte is the first step in any analytical procedure. The fundamental properties are outlined in Table 1.

| Property | Value | Source / Method |

| Chemical Name | Allyl 2-amino-5-iodobenzoate | IUPAC Nomenclature |

| CAS Number | 1131605-37-2 | Chemical Abstracts Service[10] |

| Molecular Formula | C₁₀H₁₀INO₂ | Derived from Structure[10] |

| Molecular Weight | 303.096 g/mol | Calculated using IUPAC standard atomic weights[10] |

| Exact (Monoisotopic) Mass | 302.97564 Da | Calculated using most abundant isotopic masses |

Causality Behind the Values : The Molecular Weight is calculated by summing the average atomic weights of all atoms in the formula (10 × 12.011) + (10 × 1.008) + (1 × 126.904) + (1 × 14.007) + (2 × 15.999). This value is crucial for preparing a 1 mg/mL stock solution, for example. The Exact Mass , however, is calculated using the masses of the most abundant isotopes: ¹²C (12.00000 Da), ¹H (1.00783 Da), ¹²⁷I (126.90447 Da), ¹⁴N (14.00307 Da), and ¹⁶O (15.99491 Da). This value is the target for high-resolution mass spectrometry, which can measure mass to several decimal places, allowing for the confident determination of the elemental formula C₁₀H₁₀INO₂.[11]

Experimental Protocol: Exact Mass Determination by ESI-TOF MS

To experimentally verify the elemental composition, a High-Resolution Mass Spectrometry (HRMS) technique is required.[12] Low-resolution instruments cannot provide the mass accuracy needed to distinguish between compounds with very similar nominal masses. Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation, preserving the molecular ion for accurate measurement.[13][14][15] This is coupled with a Time-of-Flight (TOF) mass analyzer, which separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a field-free drift tube.[16][17]

Self-Validating Experimental Workflow

The following protocol is designed as a self-validating system. An internal calibrant is run concurrently with the sample to ensure continuous, real-time mass accuracy correction. The acceptance criterion for the mass error (typically <5 ppm) serves as the validation check for the entire run.

Caption: Workflow for exact mass determination by ESI-TOF MS.

Step-by-Step Methodology

-

Sample Preparation :

-

Accurately weigh approximately 1 mg of allyl 2-amino-5-iodobenzoate.

-

Dissolve in 1 mL of a solution comprising 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation ([M+H]⁺) in positive ion ESI mode.[13]

-

Perform a serial dilution to a final concentration of approximately 1 µg/mL.

-

Spike the final solution with a suitable internal calibrant (e.g., purine) at a known low concentration.

-

-

Instrumentation and Analysis :

-

System : An Agilent 6230 TOF LC/MS system or equivalent.

-

Ionization Mode : Electrospray Ionization (ESI), Positive. The amino group on the analyte is readily protonated.[14]

-

Infusion : Introduce the sample via a syringe pump at a flow rate of 5 µL/min. Direct infusion avoids chromatographic effects and provides a stable signal.

-

ESI Source Parameters :

-

Capillary Voltage: 3500 V

-

Drying Gas (N₂): 5 L/min at 325 °C

-

Nebulizer Pressure: 30 psig

-

-

TOF Analyzer Parameters :

-

Mass Range: m/z 100 - 500. This range comfortably includes the target ion.

-

Acquisition Rate: 1 spectrum/second.

-

Reference Mass: Enable real-time calibration using the known m/z of the internal standard.

-

-

-

Data Acquisition and Processing :

-

Acquire data for approximately 1-2 minutes to obtain a stable signal and average multiple spectra.

-

The instrument software uses the known exact mass of the internal calibrant to correct for any drift in the mass axis during the acquisition.

-

Process the averaged, calibrated spectrum to identify the monoisotopic peak corresponding to the protonated analyte, [M+H]⁺.

-

Data Interpretation and Validation

The successful execution of the protocol should yield data that confirms the identity of the compound with a high degree of confidence.

Expected Results

The primary ion expected in the mass spectrum is the protonated molecule, [C₁₀H₁₀INO₂ + H]⁺. The theoretical exact mass for this ion is calculated as follows:

-

Exact Mass of Neutral Molecule : 302.97564 Da

-

Mass of Proton (H⁺) : 1.00728 Da

-

Theoretical m/z of [M+H]⁺ : 303.98292

Data Validation Table

The trustworthiness of the result is established by comparing the experimentally measured mass to the theoretical value and calculating the mass error in parts per million (ppm).[12] A mass error below 5 ppm is the standard in the pharmaceutical industry for confirming an elemental composition.[8]

| Parameter | Theoretical Value | Experimental Value | Validation |

| Target Ion | [M+H]⁺ | - | - |

| Elemental Composition | C₁₀H₁₁INO₂⁺ | - | - |

| Theoretical m/z | 303.98292 | - | - |

| Measured m/z | - | e.g., 303.98281 | - |

| Mass Error (ppm) | 0 | -0.36 | Pass (< 5 ppm) |

Calculation for Mass Error (ppm) = [ (Measured Mass - Theoretical Mass) / Theoretical Mass ] × 1,000,000

The presence of a single, stable isotope for iodine (¹²⁷I) simplifies the isotopic pattern. The A+1 peak, resulting from the natural abundance of ¹³C, should be observed with an intensity of approximately 11.0% relative to the monoisotopic (A) peak (10 carbons × 1.1% ¹³C abundance). This provides a secondary check on the elemental composition.

Conclusion

This guide has established the distinct identities of molecular weight and exact mass for allyl 2-amino-5-iodobenzoate. The molecular weight (303.096 g/mol ) is an average value essential for macroscopic chemical manipulations, while the exact mass (302.97564 Da) is a precise value for the most abundant isotopic species. We have provided a robust, self-validating protocol using ESI-TOF-MS that enables the experimental determination of the accurate mass of the protonated molecule. Achieving a mass measurement with an error of less than 5 ppm provides unequivocal confirmation of the compound's elemental formula, a foundational requirement for regulatory submission and further drug development activities.

References

- University of Bristol. (n.d.). Time-of-Flight Mass Spectrometry (TOF-MS).

- Wikipedia. (2024). Time-of-flight mass spectrometry.

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F. K., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.

- ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry.

- Creative Proteomics. (n.d.). Electrospray Ionization.

- Kore Technology. (n.d.). Introduction to TOF-MS.

- Spectroscopy Online. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.

- Sepsolve Analytical. (n.d.). What is TOF MS?

- Wikipedia. (2024). Electrospray ionization.

- IUPAC. (2025). IUPAC Compendium of Chemical Terminology: exact mass.

- Save My Exams. (2026). Time of Flight Mass Spectrometry (AQA A Level Chemistry): Revision Note.

- Cole, R. B. (2011). Principles of Electrospray Ionization. In Electrospray and MALDI Mass Spectrometry.

- Spectroscopy Online. (2011). Using High-Resolution LC–MS to Analyze Complex Sample.

- JEOL USA, Inc. (2006). MS: Elemental Compositions and their Calculation.

- Thermo Fisher Scientific. (n.d.). High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages.

- Kouloura, E., Tsiailanis, A. D., & Tsoleridis, C. A. (2011). Elemental Composition determination based on MS.

- Penn State University. (n.d.). MS definitions | Proteomics and Mass Spectrometry Core Facility.

- IUPAC. (2025). IUPAC Compendium of Chemical Terminology: relative molecular mass.

- IUPAC. (2014). IUPAC Gold Book - relative molecular mass, M_r.

- Mass Spec Terms. (2017). Accurate mass.

- IUPAC. (2025). IUPAC Compendium of Chemical Terminology: monoisotopic mass.

- Wikipedia. (2024). Molecular mass.

- Wikipedia. (2024). Mass (mass spectrometry).

- BLDpharm. (n.d.). 1131605-45-2|Benzyl 2-amino-5-iodobenzoate.

- Wikipedia. (2024). Molar mass.

- Thermopedia. (2011). ATOMIC WEIGHT.

- HXCHEM. (n.d.). Allyl 2-amino-5-iodobenzoate/CAS:1131605-37-2.

Sources

- 1. Molecular mass - Wikipedia [en.wikipedia.org]

- 2. Molar mass - Wikipedia [en.wikipedia.org]

- 3. goldbook.iupac.org [goldbook.iupac.org]

- 4. thermopedia.com [thermopedia.com]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. Mass (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. as.uky.edu [as.uky.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Allyl 2-amino-5-iodobenzoate/CAS:1131605-37-2-HXCHEM [hxchem.net]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 16. Time-of-Flight Mass Spectrometry [webmail.life.nthu.edu.tw]

- 17. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

Solubility Profile of Allyl 2-Amino-5-Iodobenzoate in Polar Organic Solvents: A Methodological Framework

An In-Depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that dictates process efficiency, formulation development, and bioavailability.[1][2][3] Allyl 2-amino-5-iodobenzoate is a key building block in organic synthesis, particularly for creating more complex pharmaceutical molecules. Understanding its behavior in various polar organic solvents is paramount for optimizing reaction conditions, crystallization processes, and purification protocols.[4] This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of allyl 2-amino-5-iodobenzoate. It moves beyond a simple recitation of data to explain the underlying principles of experimental design, the rationale for methodological choices, and the application of thermodynamic models for data correlation, thereby offering a complete and self-validating system for solubility characterization.

Introduction: The Significance of Allyl 2-Amino-5-Iodobenzoate

Allyl 2-amino-5-iodobenzoate is a bespoke chemical entity featuring several key functional groups: an aromatic amine, a carboxylic acid protected as an allyl ester, and an iodine atom on the benzene ring. This combination makes it a versatile intermediate. The allyl ester provides a stable yet readily cleavable protecting group, often removed under mild conditions using palladium catalysts, which is orthogonal to many other protecting group strategies.[5] The amino and iodo functionalities provide reactive handles for further molecular elaboration, such as cross-coupling reactions or amide bond formation.

The successful use of this intermediate in multi-step syntheses hinges on its solubility. Poor solubility can lead to low reaction yields, difficult handling, and challenges in purification and crystallization.[4] Polar organic solvents are frequently employed in these synthetic routes due to their ability to dissolve a wide range of organic compounds. Therefore, a quantitative understanding of the solubility of allyl 2-amino-5-iodobenzoate in a representative panel of these solvents is not merely academic; it is a crucial dataset for process development and scale-up.

Theoretical Foundations of Solubility

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[6] Solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The molecular structure of allyl 2-amino-5-iodobenzoate suggests a moderate polarity. The amino group and the ester carbonyl can act as hydrogen bond acceptors, while the N-H bond of the amine can act as a hydrogen bond donor. These characteristics suggest favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile).[7]

Experimental Design and Rationale

A robust determination of solubility requires careful selection of both the measurement technique and the solvents.

Solvent Selection Rationale

To build a comprehensive solubility profile, a diverse set of polar organic solvents should be chosen, spanning a range of polarities, hydrogen bonding capabilities, and functional groups. A suggested panel includes:

-

Polar Protic Solvents: Methanol, Ethanol, Isopropanol (represent short-chain alcohols).

-

Polar Aprotic Solvents: Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

-

Ester Solvent: Ethyl Acetate (relevant for extractions and chromatography).

This selection provides a broad spectrum of physicochemical environments to probe the dissolution behavior of the target compound.

Method Selection: The Isothermal Shake-Flask Method

Numerous methods exist for solubility determination, including gravimetric, spectroscopic, and chromatographic techniques.[1][8] For establishing a definitive thermodynamic solubility profile, the isothermal equilibrium shake-flask method is considered the gold standard.[4][9]

Rationale for Choice:

-

Thermodynamic Equilibrium: This method ensures that the solution reaches a true saturated state, providing thermodynamic solubility rather than kinetic solubility, which can be influenced by the rate of dissolution.[9]

-

Accuracy and Specificity: When coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis, the method is highly accurate and specific. HPLC can distinguish the analyte from impurities or degradants, a significant advantage over UV-Vis spectroscopy which may be prone to interference.[2][10]

Detailed Experimental Protocol: Isothermal Shake-Flask Method with HPLC Quantification

This protocol describes a self-validating system for determining the solubility of allyl 2-amino-5-iodobenzoate as a function of temperature.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid allyl 2-amino-5-iodobenzoate to several sealed vials, ensuring a visible amount of undissolved solid remains.

-

To each vial, add a precise volume (e.g., 5.0 mL) of a selected polar organic solvent.

-

Place the sealed vials in a constant-temperature orbital shaker or water bath set to the first target temperature (e.g., 298.15 K).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to equilibrium should be established in preliminary experiments by sampling at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.[11]

Step 2: Sample Collection and Preparation

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe.

-

Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any undissolved micro-particles.

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve.[12]

Step 3: HPLC Analysis for Quantification

-

Develop a validated reverse-phase HPLC (RP-HPLC) method for allyl 2-amino-5-iodobenzoate.

-

Prepare a series of calibration standards of known concentrations from a stock solution.[6]

-

Generate a calibration curve by plotting the peak area against the concentration of the standards. The curve must exhibit excellent linearity (R² > 0.999).

-

Inject the diluted samples from Step 2 and determine their concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

Step 4: Temperature Variation

-

Repeat steps 1-3 for a range of temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K) to determine the temperature dependence of solubility.

Experimental Workflow Diagram

Caption: Workflow for isothermal shake-flask solubility determination.

Data Presentation and Thermodynamic Modeling

The experimentally determined solubility should be expressed as mole fraction (x) for thermodynamic analysis.

Hypothetical Solubility Data

The following table illustrates how the final, processed data should be presented. The values are hypothetical and for illustrative purposes only.

| Temperature (K) | Methanol | Ethanol | Acetonitrile | Acetone | Ethyl Acetate |

| 298.15 | 0.0250 | 0.0215 | 0.0180 | 0.0310 | 0.0155 |

| 303.15 | 0.0295 | 0.0258 | 0.0212 | 0.0365 | 0.0182 |

| 308.15 | 0.0348 | 0.0309 | 0.0249 | 0.0428 | 0.0214 |

| 313.15 | 0.0410 | 0.0368 | 0.0291 | 0.0501 | 0.0251 |

| 318.15 | 0.0481 | 0.0435 | 0.0338 | 0.0583 | 0.0293 |

Thermodynamic Data Correlation

To enhance the utility of the experimental data, it can be correlated with semi-empirical thermodynamic models.

The Apelblat equation is widely used to model the relationship between solubility and temperature.[13][14][15] It provides a simple yet accurate correlation for many pharmaceutical systems.[16][17] The equation is:

ln(x) = A + (B / T) + C ln(T)

Where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters determined by fitting the equation to the experimental data. Parameter B relates to the enthalpy of solution, while A and C are constants that adjust for the activity coefficient of the solute in the solution.[18]

The van't Hoff equation allows for the estimation of key thermodynamic properties of dissolution, including the apparent standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution.[4][19] The linear form is:

ln(x) = - (ΔH° / RT) + (ΔS° / R)

Where R is the universal gas constant. A plot of ln(x) versus 1/T (a van't Hoff plot) should be linear.[20][21]

-

The slope (-ΔH°/R) can be used to calculate the enthalpy of dissolution. A negative slope indicates an endothermic process (solubility increases with temperature), which is typical for solids dissolving in liquids.

-

The intercept (ΔS°/R) can be used to calculate the entropy of dissolution.

The Gibbs free energy can then be calculated at each temperature:

ΔG° = ΔH° - TΔS°

This provides insight into the spontaneity of the dissolution process.

Data Analysis Workflow

Caption: Workflow for thermodynamic analysis of solubility data.

Conclusion

This guide has detailed a rigorous, first-principles approach to characterizing the solubility profile of allyl 2-amino-5-iodobenzoate in polar organic solvents. By employing the isothermal shake-flask method coupled with HPLC analysis, researchers can generate high-fidelity thermodynamic solubility data. The subsequent application of the modified Apelblat and van't Hoff equations transforms this raw data into a powerful predictive tool, allowing for the interpolation of solubility at various temperatures and providing fundamental insights into the thermodynamics of the dissolution process. This comprehensive understanding is invaluable for chemists and engineers in the pharmaceutical and chemical industries, enabling informed solvent selection, process optimization, and the development of robust and efficient synthetic and purification protocols.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26). PharmaGuru.

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (n.d.).

- High-precision gravimetric technique for determining the solubility and diffusivity of gases in polymers. (1998, September 15). NRC Publications Archive.

- Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 19). Rheolution.

- Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions. (n.d.). ACS Publications.

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.

- how can i test the solubility in hplc please ?. (2009, August 20). Chromatography Forum.

- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.). Analytical Chemistry - ACS Publications.

- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). Analytical Chemistry - ACS Publications.

- UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024, September 25). Pion Inc.

- MultiScreen Solubility Filter Plate. (n.d.). Sigma-Aldrich.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Inorganica Chimica Acta.

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). ResearchGate.

- Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems. (2021, March 2). Journal of Chemical & Engineering Data - ACS Publications.

- Evaluation and Comparison of the Solubility Models for Solute in Monosolvents. (2024, February 1). MDPI.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017, February 7). ResearchGate.

- Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. (n.d.). VITO.

- Solubility of rhein in eight solvents at temperatures from 288.15 to 313.15 K. (n.d.). RSC Advances - RSC Publishing.

- Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. (2023, March 7). PMC - NIH.

- Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. (2019, March 5). MDPI.

- Gravimetric Methods. (2021, September 11). Chemistry LibreTexts.

- Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. (2022, June 3). ACS Publications.

- Gravimetric method of analysis. (2018, December 24). University of Babylon.

- van't Hoff plot illustrating the solubility of an arbitrary organic compound in different solvents. (n.d.). ResearchGate.

- Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC - NIH.

- The van't Hoff plots of the mole fraction solubility (ln x) of polymorphic forms of TTL. (n.d.). ResearchGate.

- Crystal Classroom Pt1 Ep5 - Van't Hoff Plots. (2024, December 17). YouTube.

- ΔG°, K and Van't Hoff Plots (M17Q6). (n.d.). CHEM 104: Working Copy.

- Solubility of polar organic solutes in nonaqueous systems: role of specific interactions. (n.d.). PubMed.

- Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (n.d.). Organic Syntheses Procedure.

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. (n.d.). Organic Chemistry Portal.

- Use of Allyl-based Protecting Groups for the Automated Synthesis of Cyclic and Branched-chain Peptides. (n.d.). Thermo Fisher Scientific.

- Method for producing 2-amino-5-iodobenzoic acid. (n.d.). Google Patents.

- Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns. (n.d.). Sigma-Aldrich.

- Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. (2018, November 14). MDPI.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Solubility of polar organic solutes in nonaqueous systems: role of specific interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. analytik.news [analytik.news]

- 9. raytor.com [raytor.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Evaluation and Comparison of the Solubility Models for Solute in Monosolvents -Korean Chemical Engineering Research | Korea Science [koreascience.kr]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pub.vito.be [pub.vito.be]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ΔG°, K and Van’t Hoff Plots (M17Q6) – CHEM 104: Working Copy [wisc.pb.unizin.org]

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands of Allyl 2-amino-5-iodobenzoate

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences. It provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies corresponding to the energy of the absorbed light. For the drug development professional, IR spectroscopy serves as a rapid, non-destructive method for structural elucidation, quality control, and the identification of functional groups within a molecule.

This guide provides a detailed analysis of the expected IR absorption spectrum of Allyl 2-amino-5-iodobenzoate, a complex molecule featuring a diverse array of functional groups. As a substituted aromatic amine and an allyl ester, its spectrum is rich with information. Understanding the origin and position of each absorption band is critical for confirming its identity, assessing its purity, and predicting its chemical behavior. This document will deconstruct the molecule's structure to assign and interpret its key spectral features, providing researchers with the foundational knowledge to confidently analyze this and structurally related compounds.

Molecular Structure and Functional Group Analysis

To interpret the IR spectrum of allyl 2-amino-5-iodobenzoate, we must first dissect its molecular architecture. The key functional groups that will give rise to characteristic absorption bands are:

-

Primary Aromatic Amine (-NH₂)

-

Aromatic Ring (1,2,4-trisubstituted)

-

Allyl Group (-CH₂-CH=CH₂)

-

Ester (Aryl Ester, C=O, C-O)

-

Carbon-Iodine Bond (C-I)

The interplay of these groups, including electronic effects like conjugation, dictates the final appearance of the spectrum.

Caption: Key functional groups of Allyl 2-amino-5-iodobenzoate.

Detailed Analysis of IR Absorption Bands

The following sections detail the expected absorption bands for each functional group. The electronic environment of the molecule, particularly the conjugation between the aromatic ring and the ester carbonyl, significantly influences the precise wavenumber of these absorptions.

Amine Group (-NH₂) Vibrations

Primary aromatic amines exhibit several characteristic and diagnostic peaks in an IR spectrum.

-

N-H Stretching: As a primary amine (R-NH₂), two distinct stretching bands are expected in the 3500-3300 cm⁻¹ region.[1][2][3] These correspond to the asymmetric and symmetric N-H stretching vibrations.[1][2] The asymmetric stretch occurs at a higher frequency (typically 3400-3500 cm⁻¹) while the symmetric stretch appears at a lower frequency (3300-3400 cm⁻¹).[1][4] These bands are generally weaker and sharper than the broad O-H bands found in the same region.[1][2]

-

N-H Bending (Scissoring): A moderate to strong absorption resulting from the N-H scissoring vibration is typically observed in the 1650-1580 cm⁻¹ range for primary amines.[1][2] This peak can sometimes overlap with the aromatic C=C stretching bands.

-

C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band in the 1335-1250 cm⁻¹ region.[1][2][4] This is at a higher frequency compared to aliphatic amines due to the increased bond strength from the sp² hybridized carbon of the aromatic ring.

Ester Group (-CO-O-CH₂-) Vibrations

The ester functionality provides some of the most prominent peaks in the spectrum.

-

C=O Carbonyl Stretching: This is one of the most intense and easily identifiable absorptions in the entire spectrum. For a standard aliphatic ester, this peak appears around 1750-1735 cm⁻¹.[5][6] However, in allyl 2-amino-5-iodobenzoate, the ester is conjugated with the aromatic ring. This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its vibrational frequency. Therefore, the C=O stretch is expected in the 1730-1715 cm⁻¹ range, characteristic of an α,β-unsaturated or aryl ester.[5]

-

C-O Stretching: Esters exhibit two distinct C-O stretching vibrations, which are strongly coupled. These typically appear as strong bands in the fingerprint region between 1300-1000 cm⁻¹ .[5][7] One band, often found around 1300-1160 cm⁻¹ , corresponds to the asymmetric C-C-O stretch involving the carbonyl carbon.[7] The second band, typically between 1150-1000 cm⁻¹ , is associated with the symmetric O-C-C stretch involving the oxygen and the allyl group.

Aromatic Ring and Allyl Group Hydrocarbon Vibrations

The unsaturated parts of the molecule—the benzene ring and the allyl group's double bond—have characteristic C-H and C=C absorptions.

-

Aromatic & Vinylic C-H Stretching: The stretching of C-H bonds where the carbon is sp² hybridized occurs at frequencies just above 3000 cm⁻¹. Both the aromatic ring and the allyl group's =C-H bonds will contribute to absorptions in the 3100-3000 cm⁻¹ region.[8][9] These are typically of medium intensity and can be distinguished from the aliphatic C-H stretches which appear just below 3000 cm⁻¹.

-

Aliphatic C-H Stretching: The sp³ hybridized carbons of the allyl group's -CH₂- moiety will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range.[8][9]

-

C=C Stretching: The spectrum will feature two distinct C=C stretching bands of variable intensity.

-

Aromatic C=C Stretch: The benzene ring gives rise to two or more bands of variable intensity in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to in-ring carbon-carbon stretching vibrations.[8][9]

-

Alkene C=C Stretch: The allyl group's carbon-carbon double bond will produce a band in the 1680-1640 cm⁻¹ region.[8] This band is often of medium to weak intensity.

-

-

Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[9]

Carbon-Iodine (C-I) Bond Vibration

-

C-I Stretching: The C-I bond is weak and involves a heavy atom (iodine). Consequently, its stretching vibration occurs at a very low frequency. The C-I stretching band is expected in the <600 cm⁻¹ region, typically around 500 cm⁻¹ .[10][11] This absorption falls at the very edge of or outside the range of standard mid-IR (4000-400 cm⁻¹) spectrophotometers and may require a far-IR instrument to be observed reliably.

Summary of Expected Absorption Bands

The following table consolidates the key vibrational modes and their anticipated positions in the IR spectrum of allyl 2-amino-5-iodobenzoate.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3500 - 3300 | Primary Aromatic Amine | N-H Asymmetric & Symmetric Stretch | Medium (two bands) |

| 3100 - 3000 | Aromatic & Alkene | =C-H Stretch | Medium |

| 3000 - 2850 | Alkane (Allyl -CH₂-) | C-H Stretch | Medium |

| 1730 - 1715 | Aryl Ester | C=O Stretch (conjugated) | Strong |

| 1680 - 1640 | Alkene (Allyl) | C=C Stretch | Weak to Medium |

| 1650 - 1580 | Primary Amine | N-H Bend (Scissor) | Medium to Strong |

| 1600 - 1450 | Aromatic | C=C Ring Stretch | Medium to Strong (multiple bands) |

| 1335 - 1250 | Aromatic Amine | C-N Stretch | Strong |

| 1300 - 1000 | Ester | C-O Stretch (asymmetric & symmetric) | Strong (two bands) |

| 900 - 675 | Aromatic | C-H Out-of-Plane Bend | Strong |

| < 600 | Aryl Halide | C-I Stretch | Medium to Strong |

Experimental Protocol: Acquiring an FT-IR Spectrum

This protocol outlines the standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample, such as allyl 2-amino-5-iodobenzoate, using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate.

-

Background Scan: Acquire a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. The instrument will automatically subtract this from the sample spectrum to provide a clean result.

-

Sample Application: Place a small amount (typically just enough to cover the crystal surface) of the solid allyl 2-amino-5-iodobenzoate sample directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the instrument's anvil onto the sample and apply consistent pressure. This is crucial to ensure good optical contact between the sample and the ATR crystal, which is necessary for a strong signal.

-

Sample Scan: Acquire the sample spectrum. The instrument will co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: After the scan is complete, the resulting spectrum may be processed using the instrument software. Common processing steps include baseline correction and normalization.

-

Cleaning: Retract the anvil, and carefully clean the sample from the ATR crystal surface and the anvil tip using a suitable solvent and wipe.

-

Analysis: Analyze the processed spectrum by identifying the wavenumbers of the major absorption bands and assigning them to the corresponding functional groups as detailed in this guide.

Trustworthiness and Self-Validation: This protocol is self-validating. A poor background scan or inadequate sample contact will result in a noisy spectrum with low signal intensity and a sloping baseline, indicating the need to repeat the measurement. A clean, well-resolved spectrum with a flat baseline and high signal-to-noise ratio confirms the validity of the experimental procedure.

Conclusion

The infrared spectrum of allyl 2-amino-5-iodobenzoate is a composite of the distinct vibrational signatures of its constituent functional groups. The most prominent and diagnostic features are the dual N-H stretches of the primary amine, the strong, conjugation-shifted C=O stretch of the aryl ester, and the complex series of C-O, C=C, and C-N stretches in the fingerprint region. By systematically analyzing these bands, researchers and drug development professionals can unequivocally confirm the molecular identity, probe the structural integrity, and ensure the quality of this important chemical entity. This guide provides the authoritative framework for that interpretation.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

University of Silesia. (n.d.). Carbonyl Compounds - IR Spectroscopy. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Reddit. (2013, March 4). Is it possible to identify an ester accurately using IR spectroscopy?. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2-amino-5-iodo-. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 4-aminobenzoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. Retrieved from [Link]

-

Chegg. (2020, October 11). Analyze the ir spectrum of ethyl 4-aminobenzoate. Retrieved from [Link]

-

AIP Publishing. (2014, July 30). IR-spectroscopic study of the allyl + NO reaction in helium nanodroplets. Retrieved from [Link]

-

AIP Publishing. (n.d.). The Effect of Iodine on the Infrared Spectra of the Alkyl Iodides. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

PMC. (n.d.). Isomers of the Allyl Carbocation C3H5+ in Solid Salts: Infrared Spectra and Structures. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

SpectraBase. (n.d.). Allylalcohol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Chart. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. wikieducator.org [wikieducator.org]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

A Comprehensive Technical Guide to the Thermal Stability and Melting Point Characterization of Allyl 2-Amino-5-Iodobenzoate

Introduction: The Imperative of Thermal Profiling in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, thermal stability and melting point are fundamental parameters that dictate a compound's suitability for formulation, manufacturing, and storage.[1][2][3] This guide provides a comprehensive framework for the characterization of the thermal properties of allyl 2-amino-5-iodobenzoate, a novel compound with potential applications in medicinal chemistry.

For professionals in drug development, an accurate thermal profile is not merely a data point; it is a critical piece of the puzzle in ensuring the safety, efficacy, and stability of the final drug product.[3] Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide invaluable insights into a material's behavior under thermal stress.[1][2][4] This guide will equip researchers with the necessary protocols and theoretical understanding to meticulously evaluate allyl 2-amino-5-iodobenzoate.

Predicted Physicochemical Properties of Allyl 2-Amino-5-Iodobenzoate

Given the novelty of allyl 2-amino-5-iodobenzoate (CAS 1131605-37-2), publicly available experimental data on its thermal properties are scarce. However, we can make some informed predictions based on its constituent parts: the 2-amino-5-iodobenzoic acid core and the allyl ester functional group.

The parent compound, 2-amino-5-iodobenzoic acid, is a solid with a reported melting point in the range of 219-221 °C. The conversion of a carboxylic acid to its ester derivative generally leads to a decrease in the melting point due to the replacement of the hydrogen-bonding hydroxyl group with an ester linkage, which reduces the strength of intermolecular forces.[5][6] Therefore, it is anticipated that the melting point of allyl 2-amino-5-iodobenzoate will be lower than that of its parent acid.

The thermal stability will be influenced by the presence of the iodo-substituent on the aromatic ring and the allyl ester. Aromatic iodo compounds can be susceptible to deiodination at elevated temperatures.[7] The allyl group, while relatively stable, can also undergo thermal decomposition.[8][9] A comprehensive thermal analysis, as detailed below, is therefore essential to fully characterize the compound's behavior.

Experimental Protocols for Thermal Characterization

The following section outlines detailed, step-by-step methodologies for the determination of the melting point and the assessment of the thermal stability of allyl 2-amino-5-iodobenzoate.

Melting Point Determination using a Capillary Apparatus

The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid crystalline substance.[10]

Protocol:

-

Sample Preparation:

-

Ensure the sample of allyl 2-amino-5-iodobenzoate is thoroughly dried to remove any residual solvent, which could depress the melting point.

-

Finely powder a small amount of the sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of approximately 2-3 mm.

-

-

Instrument Setup and Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, set a slower heating rate of 1-2 °C/min, starting from a temperature approximately 20 °C below the estimated melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range represents the melting point.

-

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[1][2][3]

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of allyl 2-amino-5-iodobenzoate into a clean, tared TGA pan (e.g., alumina or platinum).

-

-

Instrument Setup and Analysis:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Set the temperature program to heat the sample from ambient temperature to a temperature beyond its expected decomposition point (e.g., 500 °C) at a constant heating rate of 10 °C/min.

-

Continuously monitor and record the sample mass as a function of temperature.

-

-

Data Interpretation:

-

The resulting TGA curve will show a plot of mass loss versus temperature.

-

The onset temperature of mass loss indicates the beginning of thermal decomposition.

-

The temperature at which the maximum rate of mass loss occurs can be determined from the first derivative of the TGA curve (DTG curve).

-

Characterization of Thermal Transitions by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events such as melting, crystallization, and solid-solid transitions.[4][11]

Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of allyl 2-amino-5-iodobenzoate into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

-

-

Instrument Setup and Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Implement a heat-cool-heat cycle to erase the sample's thermal history. For example, heat from ambient to a temperature above the expected melting point, cool down, and then reheat at a controlled rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature.

-

-

Data Interpretation:

-

The DSC thermogram will display endothermic (heat-absorbing) and exothermic (heat-releasing) events.

-

A sharp endothermic peak will correspond to the melting of the crystalline solid. The onset of this peak is typically taken as the melting point.

-

Other thermal events, such as polymorphic transitions or the onset of decomposition, may also be observed.

-

Data Presentation and Comprehensive Interpretation

The quantitative data obtained from these analyses should be summarized for clear comparison and interpretation.

Table 1: Summary of Thermal Properties of Allyl 2-Amino-5-Iodobenzoate

| Property | Predicted Value | Experimental Value | Method |

| Melting Point (Onset) | < 219 °C | To be determined | DSC, Capillary Apparatus |

| Melting Point (Peak) | < 219 °C | To be determined | DSC |

| Enthalpy of Fusion (ΔHfus) | To be determined | To be determined | DSC |

| Onset of Decomposition (Td) | To be determined | To be determined | TGA |

A combined analysis of the data from all three techniques provides a holistic understanding of the thermal behavior of allyl 2-amino-5-iodobenzoate. The melting point obtained from DSC should correlate with the range observed using the capillary apparatus. The TGA data will clearly define the upper-temperature limit of the compound's stability, while the DSC can reveal more subtle thermal events that do not involve a change in mass.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental work required for the complete thermal characterization of allyl 2-amino-5-iodobenzoate.

Figure 1: Workflow for the comprehensive thermal characterization of allyl 2-amino-5-iodobenzoate.

Conclusion

This technical guide provides a robust framework for the determination of the melting point and the assessment of the thermal stability of allyl 2-amino-5-iodobenzoate. By following these detailed protocols, researchers and drug development professionals can obtain the critical data necessary to advance their understanding of this compound and make informed decisions regarding its potential applications. The synergy of predictive analysis based on chemical structure and rigorous experimental characterization is essential for ensuring the quality, safety, and efficacy of new pharmaceutical entities.

References

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 3. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 4. mt.com [mt.com]

- 5. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. Allyl Ethers [organic-chemistry.org]

- 9. peptide.com [peptide.com]

- 10. Revision Notes - Ester formation from carboxylic acids and alcohols | Organic Chemistry | Chemistry - 0620 - Core | IGCSE | Sparkl [sparkl.me]

- 11. researchgate.net [researchgate.net]

Electronic properties of the iodine-substituted aromatic ring in allyl 2-amino-5-iodobenzoate

| UV-Vis Absorption | ~250 nm ( π

πFluorescence QYC-I Bond Lengthσ σ -Hole ( VS,max )Self-Validating Experimental Methodologies

To empirically validate the theoretical electronic topography described above, the following multi-modal, self-validating experimental workflows must be executed.

Figure 2: Multi-modal experimental workflow for validating aromatic electronic properties.

Protocol 1: Optoelectronic Profiling via UV-Vis and Fluorescence Spectroscopy

Purpose: To validate the presence of the push-pull Intramolecular Charge Transfer (ICT) network and the heavy-atom effect of the iodine substituent.

-

Solution Preparation: Prepare 10 µM solutions of allyl 2-amino-5-iodobenzoate in a gradient of solvents with varying dielectric constants (e.g., cyclohexane, dichloromethane, and acetonitrile).

-

UV-Vis Absorption: Scan the samples from 200 nm to 600 nm.

-

Causality: The electron donation from the C2-amino group to the C1-ester group lowers the HOMO-LUMO gap, generating a distinct ICT absorption band. Observing solvatochromic shifts (changes in λmax with solvent polarity) validates the massive change in the molecule's dipole moment upon photoexcitation.

-

-

Fluorescence Emission: Excite the samples at their respective ICT absorption maxima and measure the quantum yield.

-

Causality: The highly polarizable iodine atom at C5 promotes strong spin-orbit coupling. This facilitates rapid Intersystem Crossing (ISC) from the singlet ( S1 ) to the triplet ( T1 ) state, which will drastically quench fluorescence compared to a non-iodinated analog.

-

Protocol 2: Electrostatic Potential (ESP) Mapping via DFT

Purpose: To computationally quantify the attenuation of the iodine σ -hole caused by the para-amino group.

-